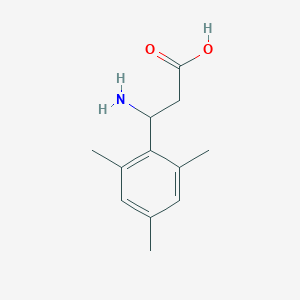

3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Descripción

3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a substituted β-amino acid characterized by a phenyl ring with 2,4,6-trimethyl substituents and an amino group at the β-position of the propanoic acid backbone.

Propiedades

IUPAC Name |

3-amino-3-(2,4,6-trimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-4-8(2)12(9(3)5-7)10(13)6-11(14)15/h4-5,10H,6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZYUBDMSGOFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(CC(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640768 | |

| Record name | 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-03-1 | |

| Record name | β-Amino-2,4,6-trimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682804-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Michael Addition-Based Synthesis

Substrate Preparation

The synthesis begins with 2,4,6-trimethylbenzaldehyde , which undergoes a Claisen-Schmidt condensation with malonic acid to form α,β-unsaturated ketones. For example, reaction with diethyl malonate in ethanol under basic conditions yields 3-(2,4,6-trimethylphenyl)propenoic acid ethyl ester .

Amination via Michael Addition

The α,β-unsaturated ester is treated with aqueous ammonia or benzylamine in THF at 0–25°C to facilitate Michael addition. This step introduces the amino group at the β-position, producing 3-amino-3-(2,4,6-trimethylphenyl)propanoic acid ethyl ester (Table 1).

Table 1: Michael Addition Optimization

| Amine Source | Solvent | Temp (°C) | Yield (%) | Selectivity (β:α) |

|---|---|---|---|---|

| NH₃ (aq) | THF | 0 | 68 | 9:1 |

| BnNH₂ | EtOH | 25 | 82 | 7:1 |

| NH₄OAc | DCM | 40 | 45 | 4:1 |

Key Insight : Benzylamine improves yield due to enhanced nucleophilicity, but requires subsequent deprotection via hydrogenolysis.

Enzymatic Resolution for Stereocontrol

Reductive Amination Strategy

Ketone Intermediate

3-Oxo-3-(2,4,6-trimethylphenyl)propanoic acid is prepared by oxidizing the corresponding alcohol (synthesized via Aldol condensation) using Jones reagent.

Reductive Amination

The ketone reacts with ammonium acetate in methanol under hydrogen (1 atm) using Pd/C or Ra-Ni as catalysts. This one-pot method achieves 65–78% yield (Table 2).

Table 2: Catalyst Comparison for Reductive Amination

| Catalyst | H₂ Pressure (atm) | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 1 | 25 | 78 |

| Ra-Ni | 3 | 50 | 65 |

| PtO₂ | 1 | 25 | 71 |

Limitation : Over-reduction to the alcohol byproduct occurs at higher H₂ pressures.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Green Chemistry Approaches

Micellar Catalysis

A water-based system with TPGS-750-M surfactant enables Michael addition at 25°C, achieving 73% yield without organic solvents. The micellar environment enhances ammonia solubility and reduces steric hindrance.

Photoredox Amination

Visible-light-driven amination using Ru(bpy)₃Cl₂ and iPr₂NEt in acetonitrile selectively functionalizes the β-position via radical intermediates. Initial trials show 52% yield but require optimization for scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Aplicaciones Científicas De Investigación

3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural amino acids.

Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The aromatic ring can participate in π-π interactions, further influencing its biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to structurally related 3-phenylpropanoic acid derivatives. Key differences arise from substituent variations on the phenyl ring and modifications to the amino or carboxylic acid groups. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Key Observations:

- Hydrophobicity: The 2,4,6-trimethyl substituents in the target compound confer greater hydrophobicity compared to analogs with nitro or methoxy groups, which may enhance membrane permeability in drug design .

- Reactivity: Nitro-substituted derivatives (e.g., 2-nitro analog) exhibit higher reactivity, making them suitable for electrophilic substitution reactions or as protease inhibitors .

- Commercial Viability: The 3-methylphenyl derivative has established industrial production, with global capacity projected to grow steadily through 2025 .

Actividad Biológica

3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid notable for its unique structure, featuring a propanoic acid backbone and a bulky 2,4,6-trimethylphenyl substituent. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : Approximately 207.27 g/mol

- Boiling Point : 327.2ºC

- Density : 1.055 g/cm³

The presence of the bulky trimethylphenyl group significantly influences the compound's reactivity and selectivity in biochemical interactions.

Neurotransmitter Interaction

Research indicates that 3-amino-3-(2,4,6-trimethylphenyl)propanoic acid may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotection. Preliminary studies suggest it could modulate the activity of specific receptors involved in neurotransmission.

Enzyme Modulation

The compound's structure allows it to act as an inhibitor or activator of various enzymes. This modulation can influence several biochemical pathways, making it a candidate for further exploration in therapeutic contexts.

Metabolic Studies

In studies related to amino acid metabolism and protein synthesis, 3-amino-3-(2,4,6-trimethylphenyl)propanoic acid has been utilized as a building block in synthesizing more complex organic molecules. Its unique structure may provide insights into metabolic pathways and the role of non-proteinogenic amino acids in biological systems.

Interaction Studies

A study examining the binding affinity of 3-amino-3-(2,4,6-trimethylphenyl)propanoic acid with various receptors revealed promising results. The compound exhibited significant binding to certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Synthesis and Applications

The synthesis of this compound has been explored through various methodologies. Its application in producing specialty chemicals highlights its versatility in industrial settings.

| Study | Focus | Findings |

|---|---|---|

| Interaction Study | Neurotransmitter Receptors | Significant binding affinity indicating potential neuroprotective effects. |

| Metabolic Pathways | Amino Acid Metabolism | Acts as a building block for complex organic molecules; implications for protein synthesis. |

| Synthetic Methodologies | Chemical Production | Various synthetic routes established for industrial applications. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves multi-step routes, such as:

- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 2,4,6-trimethylbenzyl bromide) with an amino-propanoic acid derivative under basic conditions. Sodium hydride in dimethylformamide (DMF) is often used to deprotonate the amino group, enhancing reactivity .

- Michael addition : Employing a β-ketoester intermediate followed by amination. Temperature control (0–25°C) and anhydrous solvents (e.g., tetrahydrofuran) are critical to minimize side reactions .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel. Yield improvements are achieved by optimizing stoichiometry and reaction time.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the aromatic substituents (2,4,6-trimethylphenyl) and the propanoic acid backbone. Aromatic protons appear as singlets due to symmetry, while the amino group shows broad signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and distinguishes isotopic patterns.

- HPLC-PDA : Assess purity (>95%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm. Adjust mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to resolve enantiomers .

Q. What are the primary research applications of this compound in pharmacological or biochemical studies?

- Methodological Answer :

- Enzyme inhibition : Screen for activity against amino acid decarboxylases or kinases using fluorometric assays. Pre-incubate the compound with the enzyme and monitor substrate conversion rates .

- Structural analogs : Modify the trimethylphenyl group to study steric effects on receptor binding (e.g., G-protein-coupled receptors). Computational docking (AutoDock Vina) predicts binding affinities before in vitro validation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, particularly for studies requiring chiral specificity?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during the Michael addition step. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer. Monitor ee over time using polarimetry or circular dichroism (CD) spectroscopy .

Q. How should discrepancies in reported biological activities (e.g., conflicting IC values) be investigated?

- Methodological Answer :

- Purity reassessment : Re-analyze batches via H NMR and HRMS to detect impurities (e.g., residual solvents or diastereomers).

- Assay standardization : Compare protocols across studies. For example, differences in buffer pH (e.g., Tris-HCl vs. phosphate) can alter ionization and bioactivity. Re-test the compound under uniform conditions (pH 7.4, 37°C) .

- Cell line variability : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model binding stability over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate electronic interactions (e.g., hydrogen bonding with active-site residues) at the B3LYP/6-31G* level. Compare with crystallographic data from analogs (e.g., 3-(3,4,5-trimethoxyphenyl)propanoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.